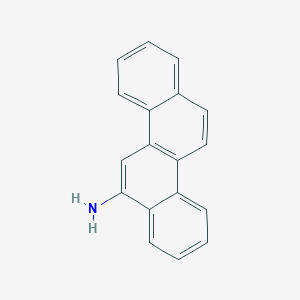

6-Chrysenamine

Vue d'ensemble

Description

. C'est un dérivé du chrysène, un hydrocarbure aromatique polycyclique. Ce composé est connu pour ses applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le 6-aminochrysène peut être synthétisé par différentes méthodes. Une approche courante consiste à la nitration du chrysène pour former du 6-nitrochrysène, suivie d'une réduction pour obtenir du 6-aminochrysène . La réaction de nitration utilise généralement de l'acide nitrique concentré et de l'acide sulfurique comme réactifs, tandis que l'étape de réduction peut être réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.

Méthodes de Production Industrielle : La production industrielle de 6-aminochrysène suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés. Les étapes de nitration et de réduction sont optimisées pour l'efficacité industrielle, souvent en utilisant des réacteurs à écoulement continu et des techniques de purification avancées.

Analyse Des Réactions Chimiques

Oxidation Reactions

6-Chrysenamine undergoes oxidation to form quinones and hydroxylated derivatives. These reactions are catalyzed under specific conditions:

Primary Reagents & Conditions

-

Potassium permanganate (KMnO₄) in acidic media (H₂SO₄)

-

Chromium trioxide (CrO₃) in glacial acetic acid

-

Enzymatic oxidation via cytochrome P-450 monooxygenases

Products

-

6-Chrysenoquinone : A stable quinone derivative formed via two-electron oxidation .

-

N-Hydroxy-6-aminochrysene : A mutagenic intermediate generated during metabolic activation .

Key Data

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Chemical | KMnO₄/H⁺ | 6-Chrysenoquinone | 72 | |

| Enzymatic | Cytochrome P-450 | N-Hydroxy-6-aminochrysene | 15–30 |

Reduction Reactions

Reductive pathways transform this compound into saturated or partially reduced derivatives:

Primary Reagents & Conditions

-

Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

-

Sodium borohydride (NaBH₄) in methanol

Products

-

1,2,3,4-Tetrahydro-6-aminochrysene : A partially hydrogenated derivative .

-

6-Aminodihydrochrysene : Formed via selective ring reduction .

Mechanistic Insight

Reduction occurs preferentially at the less sterically hindered rings, preserving the amino group’s reactivity .

Substitution Reactions

The amino group facilitates electrophilic substitution, enabling halogenation and nitration:

Primary Reagents & Conditions

-

Bromine (Br₂) in dichloromethane with FeBr₃ catalyst

-

Chlorine (Cl₂) under UV light

Products

Reactivity Trends

Substitution occurs preferentially at positions ortho and para to the amino group due to its electron-donating effects .

Metabolic Reactions

This compound exhibits complex bioactivation pathways linked to its carcinogenicity:

Key Metabolic Pathways

-

N-Hydroxylation : Catalyzed by hepatic cytochrome P-450, forming N-hydroxy-6-aminochrysene, a direct DNA-alkylating agent .

-

Glucuronidation : Cytosolic UDP-glucuronosyltransferases convert it into less toxic conjugates .

-

DNA Adduct Formation : N-Hydroxy metabolites bind to guanine residues, forming N-(deoxyguanosin-8-yl)-6-aminochrysene adducts .

Toxicological Data

| Adduct Type | Tissue Specificity | Mutagenic Potential | Reference |

|---|---|---|---|

| N-(Deoxyguanosin-8-yl) | Lung, Liver | High | |

| N-(Deoxyadenosin-8-yl) | Liver | Moderate |

Environmental Degradation

This compound undergoes photolytic and microbial degradation in ecosystems:

Photolysis

Microbial Metabolism

Applications De Recherche Scientifique

Toxicological Research

Inhibition of Enzymatic Activity

6-Chrysenamine has been identified as a potent inhibitor of glucuronidation transferase activity. Studies have demonstrated that 6AC can effectively inhibit the metabolism of benzo[a]pyrene (BP), a known carcinogen, by competing with BP for glucuronic transferase (GT) in rat liver cells (RTG2) . This inhibition suggests that 6AC may serve as a valuable tool for studying metabolic pathways and enzyme interactions in toxicological research.

Genotoxicity Studies

Research indicates that this compound can be activated to genotoxic metabolites through cytochrome P450 enzymes, leading to DNA damage in mammalian cells. This property positions it as a critical compound for investigating the mechanisms of chemical carcinogenesis . The activation pathways include N-hydroxylation and epoxidation, which are essential for understanding the genotoxic potential of aromatic amines .

Pharmacological Applications

Cancer Treatment

this compound has been explored as a chemotherapeutic agent, particularly in the treatment of myeloid leukemia and breast cancer. Its ability to induce apoptosis and affect cell cycle progression makes it a candidate for further development in cancer therapies . The compound's interactions with various cellular signaling pathways, such as NF-κB and JAK/STAT, highlight its potential role in modulating tumor growth and response to treatment .

Environmental Impact Studies

Polycyclic Aromatic Hydrocarbons (PAHs)

As a derivative of chrysene, this compound is relevant in studies assessing the environmental impact of PAHs. Its presence in biological systems can provide insights into the biotransformation processes of PAHs and their implications for human health and environmental safety . Understanding how compounds like 6AC interact with biological systems can aid in developing strategies for mitigating the risks associated with PAH exposure.

Analytical Chemistry

Detection and Quantification

The detection of this compound and its metabolites is crucial in both clinical and environmental samples. Techniques such as high-performance liquid chromatography (HPLC) combined with electrochemical detection have been developed to quantify this compound effectively . These methods are vital for monitoring exposure levels in various settings, including occupational health assessments.

Case Studies

Mécanisme D'action

The mechanism of action of 6-aminochrysene involves its interaction with cellular components. It can inhibit the hydroxylation of aniline and the demethylation of p-nitroanisole and aminopyrine by liver microsomes . This inhibition affects various metabolic pathways, leading to its potential anticancer effects. The compound’s interaction with DNA and proteins is also a subject of ongoing research.

Comparaison Avec Des Composés Similaires

6-Nitrochrysene: A precursor in the synthesis of 6-aminochrysene, known for its potent carcinogenic activity.

1,6-Dinitropyrene: Another nitro polycyclic aromatic hydrocarbon with strong hepatocarcinogenic properties.

Uniqueness: 6-Aminochrysene is unique due to its specific amino group placement on the chrysene structure, which imparts distinct chemical reactivity and biological activity. Its potential as an anticancer agent and its applications in various fields make it a compound of significant interest.

Propriétés

IUPAC Name |

chrysen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVUHCNVDWYUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181017 | |

| Record name | 6-Chrysenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2642-98-0 | |

| Record name | 6-Aminochrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chrysenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chrysenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chrysenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysen-6-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHRYSENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56L81BL2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.